

# **Unveiling the Structure of 2-Bromopropionitrile Derivatives: A Spectroscopic Comparison Guide**

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Compound of Interest		
Compound Name:	2-Bromopropionitrile	
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For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is paramount. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structures of **2-bromopropionitrile** and its derivatives. Detailed experimental protocols and quantitative data are presented to support the objective comparison of these analytical methods.

The structural characterization of **2-bromopropionitrile** and its analogues is fundamental in various research and development sectors, including the synthesis of novel pharmaceutical intermediates and the study of reaction mechanisms. Spectroscopic methods offer a non-destructive and highly informative approach to confirm the intricate atomic arrangement of these compounds. This guide focuses on the practical application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and MS for the structural verification of a parent compound, **2-bromopropionitrile**, and compares its spectral features with those of its alkyl and aryl-substituted derivatives.

## **Comparative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-bromopropionitrile** and selected derivatives. These comparisons highlight the influence of structural modifications on the spectral readouts.

Table 1: <sup>1</sup>H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2- Bromopropionitril e	-CH(Br)-	~4.5	Quartet	~7.0
-СН3	~1.9	Doublet	~7.0	
2- Bromobutyronitril e	-CH(Br)-	~4.4	Triplet	~7.2
-CH <sub>2</sub> -	~2.1	Sextet	~7.2	
-СН3	~1.2	Triplet	~7.2	
2-Bromo-3- methylbutyronitril e	-CH(Br)-	~4.2	Doublet	~6.5
-CH(CH <sub>3</sub> ) <sub>2</sub>	~2.3	Multiplet	-	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.1, ~1.2	Doublet	~6.8	_
2-Bromo-2- phenylacetonitril e	-CH(Br)-	~5.5	Singlet	-
Aromatic-H	~7.4-7.6	Multiplet	-	

Table 2: 13C NMR Spectral Data (Chemical Shifts in ppm)



Compound	C≡N	-C(Br)-	Alkyl/Aryl Carbons
2-Bromopropionitrile	~118	~25	~20 (-CH <sub>3</sub> )
2-Bromobutyronitrile	~117	~35	~28 (-CH <sub>2</sub> -), ~11 (- CH <sub>3</sub> )
2-Bromo-3- methylbutyronitrile	~116	~45	~32 (-CH-), ~19, ~20 (-CH₃)
2-Bromo-2- phenylacetonitrile	~115	~38	~128-135 (Aromatic)

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)

Compound	C≡N Stretch	C-H Stretch (Aliphatic)	C-Br Stretch
2-Bromopropionitrile	~2250	~2900-3000	~550-650
2-Bromobutyronitrile	~2245	~2900-3000	~550-650
2-Bromo-3- methylbutyronitrile	~2240	~2900-3000	~550-650
2-Bromo-2- phenylacetonitrile	~2235	~3000-3100 (Aromatic), ~2900- 3000 (Aliphatic)	~600-700

Table 4: Mass Spectrometry Data (Key m/z Fragments)



Compound	Molecular Ion [M]+	[M-Br] <sup>+</sup>	Other Key Fragments
2-Bromopropionitrile	133/135	54	41, 27
2-Bromobutyronitrile	147/149	68	55, 41, 29
2-Bromo-3- methylbutyronitrile	161/163	82	69, 57, 43, 41
2-Bromo-2- phenylacetonitrile	195/197	116	90, 77

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 10-20 mg of the **2-bromopropionitrile** derivative in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.[1]
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.
- ¹H NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: -2 to 12 ppm.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.



Spectral width: -10 to 220 ppm.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the
neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2][3][4]
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed
directly onto the ATR crystal.[2][3]

• Instrumentation: Use a standard FTIR spectrometer.

Parameters:

Scan range: 4000-400 cm<sup>-1</sup>.

Resolution: 4 cm<sup>-1</sup>.

Number of scans: 16-32.

 A background spectrum of the clean, empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

 Sample Preparation: Prepare a dilute solution of the 2-bromopropionitrile derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]

 Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

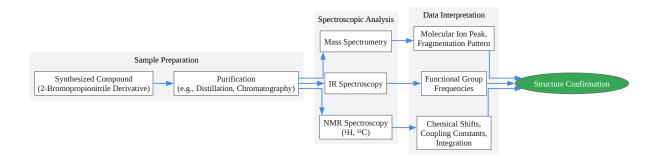


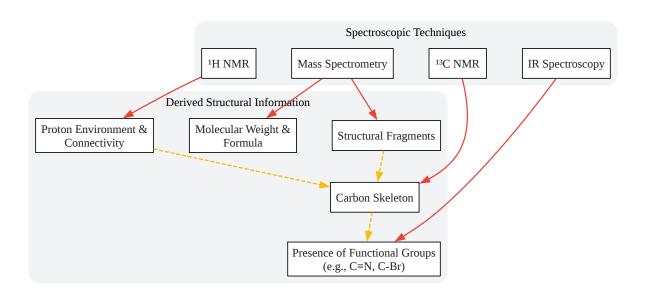
- o Injector temperature: 250 °C.
- Oven temperature program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10-20 °C/min.
- Carrier gas: Helium at a constant flow rate.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI) at 70 eV.[8]
  - Mass range: m/z 35-400.
  - Scan speed: 2 scans/second.

## **Visualizing the Analytical Workflow**

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.







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